molecular formula C14H18ClNO3S B12111623 Acetamide, 2-chloro-N-(2-phenylethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- CAS No. 453576-68-6

Acetamide, 2-chloro-N-(2-phenylethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-

Cat. No.: B12111623
CAS No.: 453576-68-6
M. Wt: 315.8 g/mol
InChI Key: LIPIBGYEODZBFF-UHFFFAOYSA-N
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Description

Acetamide, 2-chloro-N-(2-phenylethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- is a synthetic organic compound It is characterized by the presence of a chloroacetamide group, a phenylethyl group, and a tetrahydro-1,1-dioxido-3-thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-chloro-N-(2-phenylethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves multiple steps:

    Formation of the Chloroacetamide Group: This can be achieved by reacting chloroacetyl chloride with an amine under basic conditions.

    Introduction of the Phenylethyl Group: This step may involve a nucleophilic substitution reaction where the phenylethylamine reacts with the chloroacetamide intermediate.

    Incorporation of the Tetrahydro-1,1-dioxido-3-thienyl Group: This can be done through a cyclization reaction involving a thiol and an appropriate oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thienyl group.

    Reduction: Reduction reactions could target the chloroacetamide group, potentially converting it to an amine.

    Substitution: The chloro group in the acetamide moiety can be substituted by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activity, such as antimicrobial or anticancer properties.

Medicine

Pharmacologically, compounds with similar structures are often investigated for their potential therapeutic effects. This compound could be studied for its interactions with biological targets.

Industry

In industry, this compound might be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The phenylethyl group could facilitate binding to hydrophobic pockets, while the chloroacetamide and thienyl groups might participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-phenylethyl)-: Lacks the chloro and thienyl groups, potentially altering its reactivity and biological activity.

    Acetamide, 2-chloro-N-(2-phenylethyl)-: Similar but lacks the thienyl group, which might affect its chemical properties.

    Acetamide, N-(tetrahydro-1,1-dioxido-3-thienyl)-: Lacks the phenylethyl group, which could influence its binding affinity and selectivity.

Uniqueness

The presence of all three functional groups in Acetamide, 2-chloro-N-(2-phenylethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- makes it unique. This combination of groups can result in distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Biological Activity

Acetamide derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and analgesic properties. This article focuses on the compound Acetamide, 2-chloro-N-(2-phenylethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- , exploring its biological activity through various studies and findings.

The compound is characterized by the following chemical properties:

PropertyValue
CAS Number 453576-68-6
Molecular Formula C14H18ClNO3S
Molecular Weight 301.81 g/mol
LogP 2.94290
PSA (Polar Surface Area) 32.59 Ų

Antibacterial Activity

Acetamides are known for their antibacterial properties. A study investigating various acetamide derivatives demonstrated that the presence of a chloro atom enhances antibacterial activity against pathogens like Klebsiella pneumoniae. The compound's structure suggests that it may interact with penicillin-binding proteins, leading to cell lysis and bacterial death .

In a comparative study of acetamides, derivatives with chloro substitutions showed significantly improved minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide exhibited twice the potency of its non-chloro counterpart against K. pneumoniae .

Analgesic Activity

Research has indicated that acetamide derivatives also possess analgesic properties. In vivo studies have shown that certain derivatives, when docked with COX-1 and COX-2 enzymes, exhibit significant binding affinities, suggesting potential as nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, compounds similar to acetamide were evaluated for their analgesic effects using the hot plate model, showing promising results comparable to established analgesics like diclofenac .

Case Studies

  • Study on Antibacterial Efficacy :
    • Researchers synthesized various acetamide derivatives and tested their efficacy against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The study found inhibition zones ranging from 7 mm to 36 mm depending on the strain and derivative tested .
  • Molecular Docking Studies :
    • Docking studies conducted on synthesized acetamides revealed strong interactions with COX enzymes, indicating potential for pain relief applications. Compounds were assessed for binding energy and interaction residues, which were critical in determining their analgesic potential .

Properties

CAS No.

453576-68-6

Molecular Formula

C14H18ClNO3S

Molecular Weight

315.8 g/mol

IUPAC Name

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C14H18ClNO3S/c15-10-14(17)16(13-7-9-20(18,19)11-13)8-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2

InChI Key

LIPIBGYEODZBFF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CCC2=CC=CC=C2)C(=O)CCl

Origin of Product

United States

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